molecular formula C26H22N4OS B11264226 N-(3-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

N-(3-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B11264226
M. Wt: 438.5 g/mol
InChI Key: AACNCTNEEHUVLE-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an ethylphenyl group, a naphthalenyl group, and a pyrazolo[1,5-a]pyrazinyl group linked by a sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrazine structure, followed by the introduction of the naphthalenyl group through a coupling reaction. The final steps involve the attachment of the ethylphenyl group and the sulfanyl acetamide moiety under controlled conditions, often requiring the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or toluene.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The compound’s sulfanyl group can form covalent bonds with target proteins, leading to inhibition or activation of their function. Additionally, its aromatic rings may facilitate π-π interactions with other molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

    N-(3-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxy}acetamide: Contains an ether linkage instead of a sulfanyl group.

    N-(3-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]amino}acetamide: Features an amino group instead of a sulfanyl group.

Uniqueness

N-(3-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and molecular architecture. The presence of the sulfanyl group provides distinct chemical reactivity and biological activity compared to its analogs with thioether, ether, or amino linkages. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C26H22N4OS

Molecular Weight

438.5 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide

InChI

InChI=1S/C26H22N4OS/c1-2-18-7-5-10-20(15-18)28-25(31)17-32-26-24-16-23(29-30(24)14-13-27-26)22-12-6-9-19-8-3-4-11-21(19)22/h3-16H,2,17H2,1H3,(H,28,31)

InChI Key

AACNCTNEEHUVLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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